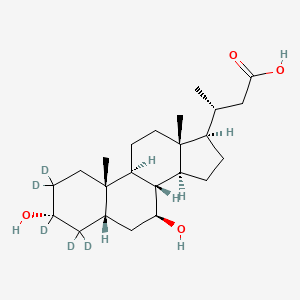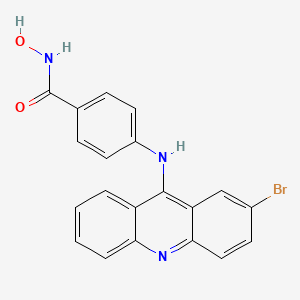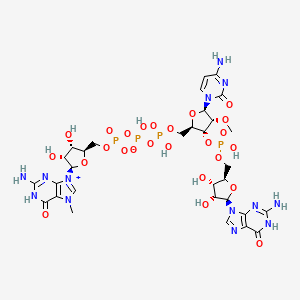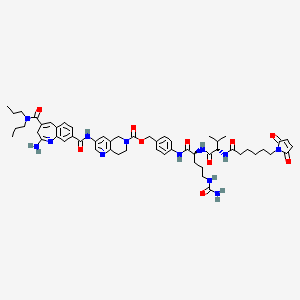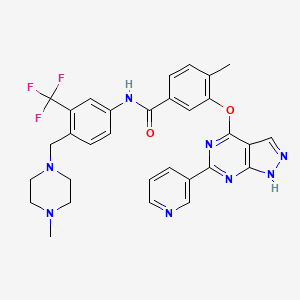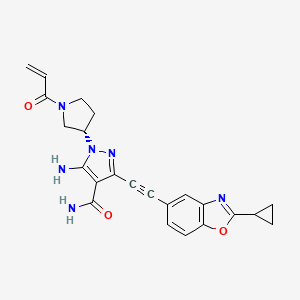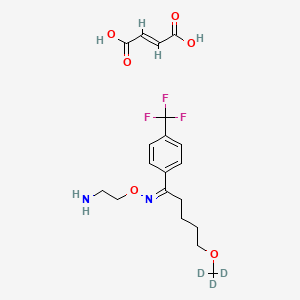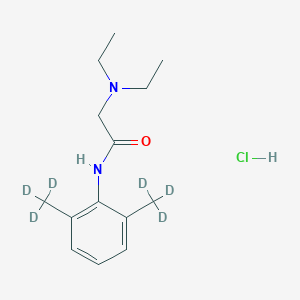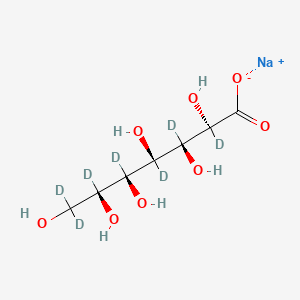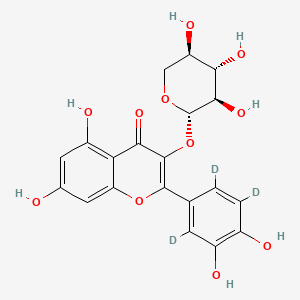![molecular formula C23H30FNa2O9P B12415985 Disodium;[2-(9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]methyl phosphate](/img/structure/B12415985.png)
Disodium;[2-(9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]methyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium;[2-(9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]methyl phosphate is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties. It is commonly used in medical and scientific research due to its ability to modulate various physiological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disodium;[2-(9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]methyl phosphate involves several steps. One common method includes the reaction of 9α-fluoro-11β,17α,21-trihydroxy-16α-methyl-1,4-pregnadiene-3,20-dione with phosphoric acid and triethylamine in acetonitrile . The reaction is carried out at 20°C, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring the compound meets the required standards for medical and research applications.
Analyse Des Réactions Chimiques
Types of Reactions
Disodium;[2-(9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]methyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products Formed
Applications De Recherche Scientifique
Disodium;[2-(9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]methyl phosphate is widely used in scientific research due to its potent anti-inflammatory and immunosuppressive effects . Some key applications include:
Chemistry: Used as a reagent in various chemical reactions to study its properties and potential derivatives.
Biology: Employed in cell culture studies to investigate its effects on cellular processes and gene expression.
Medicine: Utilized in preclinical and clinical studies to evaluate its therapeutic potential in treating inflammatory and autoimmune diseases.
Industry: Applied in the development of pharmaceuticals and other products requiring precise modulation of physiological processes.
Mécanisme D'action
The compound exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression and inhibition of pro-inflammatory cytokines . This results in reduced inflammation and immune response, making it effective in treating various inflammatory conditions. The molecular targets include tumor necrosis factor (TNF), interleukin-6 (IL-6), and interleukin-1β (IL-1β), among others.
Comparaison Avec Des Composés Similaires
Disodium;[2-(9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]methyl phosphate is similar to other glucocorticoids like dexamethasone and betamethasone . it has unique properties that make it more effective in certain applications:
Dexamethasone: Similar anti-inflammatory effects but with different pharmacokinetics and potency.
Betamethasone: Stronger anti-inflammatory effects with fewer side effects compared to dexamethasone.
These comparisons highlight the compound’s uniqueness and its potential advantages in specific research and medical applications.
Propriétés
Formule moléculaire |
C23H30FNa2O9P |
|---|---|
Poids moléculaire |
546.4 g/mol |
Nom IUPAC |
disodium;[2-(9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]methyl phosphate |
InChI |
InChI=1S/C23H32FO9P.2Na/c1-13-8-17-16-5-4-14-9-15(25)6-7-20(14,2)22(16,24)18(26)10-21(17,3)23(13,28)19(27)11-32-12-33-34(29,30)31;;/h6-7,9,13,16-18,26,28H,4-5,8,10-12H2,1-3H3,(H2,29,30,31);;/q;2*+1/p-2 |
Clé InChI |
ULFCSXGHHKCRDQ-UHFFFAOYSA-L |
SMILES canonique |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COCOP(=O)([O-])[O-])O)C)O)F)C.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



